molecular formula C9H11NO3S B11782251 (4-Cyclopropyl-thiazol-2-ylmethoxy)-acetic acid

(4-Cyclopropyl-thiazol-2-ylmethoxy)-acetic acid

Cat. No.: B11782251
M. Wt: 213.26 g/mol
InChI Key: BLVQMOAASAWGCP-UHFFFAOYSA-N
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Description

2-((4-Cyclopropylthiazol-2-yl)methoxy)acetic acid is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 2-aminothiazole with cyclopropylcarboxaldehyde, followed by the reaction with methoxyacetic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Cyclopropylthiazol-2-yl)methoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles .

Scientific Research Applications

2-((4-Cyclopropylthiazol-2-yl)methoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-((4-Cyclopropylthiazol-2-yl)methoxy)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Cyclopropylthiazol-2-yl)methoxy)acetic acid is unique due to the presence of the cyclopropyl group, which can enhance its biological activity and stability. The methoxyacetic acid moiety also contributes to its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]acetic acid

InChI

InChI=1S/C9H11NO3S/c11-9(12)4-13-3-8-10-7(5-14-8)6-1-2-6/h5-6H,1-4H2,(H,11,12)

InChI Key

BLVQMOAASAWGCP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)COCC(=O)O

Origin of Product

United States

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